(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride

Description

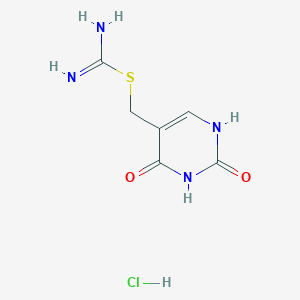

(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with dioxo groups at positions 2 and 4, and a carbamimidothioate moiety linked via a methyl group at position 5. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. This compound is structurally related to thiouracil derivatives, which exhibit antiviral and enzyme inhibitory activities .

Properties

CAS No. |

4905-70-8 |

|---|---|

Molecular Formula |

C6H9ClN4O2S |

Molecular Weight |

236.68 g/mol |

IUPAC Name |

(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C6H8N4O2S.ClH/c7-5(8)13-2-3-1-9-6(12)10-4(3)11;/h1H,2H2,(H3,7,8)(H2,9,10,11,12);1H |

InChI Key |

ZRTPHNZNFSAZST-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CSC(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride typically involves the reaction of 2,4-dioxo-1H-pyrimidine-5-carbaldehyde with thiourea in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

Chemistry

In chemistry, (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development .

Medicine

In medicine, (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in various industrial applications .

Mechanism of Action

The mechanism of action of (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Methyl Carbamimidothioate Sulfate

- Structure : Lacks the pyrimidine ring but shares the carbamimidothioate group.

- Synthetic Utility: Used in multicomponent reactions to synthesize 4-aryl-5-cyano-1,6-dihydro-2-thiouracils under mild conditions (CH₃OH, NaOH, 70°C, 30 min) with yields >80% .

Ethyl Carbamimidothioate

(3-Chlorophenyl)methyl Carbamimidothioate

- Structure : Aromatic (3-chlorophenyl) substituent on the methyl carbamimidothioate.

- Properties : Higher molecular weight (200.69 g/mol) and XLogP3 (2.6) indicate enhanced hydrophobicity vs. the target compound .

- Key Difference : The aromatic group introduces steric bulk and electronic effects, which may hinder reactivity in certain synthetic pathways.

3-Mercaptoquinoxalin-2-yl Carbamimidothioate Hydrochloride

Methyl N'-Cyano-N-(pyridin-4-yl)carbamimidothioate

- Structure: Cyano and pyridyl substituents on the carbamimidothioate.

- Applications: Intermediate in synthesizing guanidinoheptanoic acid derivatives for enzyme inhibition .

Structural and Physicochemical Data Comparison

Challenges and Considerations

- Purification: Hydrochloride salts often require recrystallization from ethanol/water mixtures, as seen in .

Q & A

Q. Critical Conditions :

- Temperature control (<60°C) to avoid decomposition of the carbamimidothioate group.

- Use of catalysts such as DBU (1,8-diazabicycloundec-7-ene) to improve regioselectivity .

- Purification via recrystallization (e.g., ethanol/water mixtures) or HPLC to achieve >95% purity .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in pyrimidine derivatives like this compound?

Advanced Question

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, highlights the use of Bruker APEX2 diffractometers to resolve the pyrimidine core’s planarity and salt interactions (e.g., Cl⁻ counterion positioning) .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing NH groups in the carbamimidothioate moiety at δ 10–12 ppm) and confirms substitution patterns .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra, particularly for methyl and aromatic protons .

Integration : Cross-validate crystallographic data with NMR assignments to confirm tautomeric forms (e.g., keto-enol equilibria in the dioxo pyrimidine system) .

What are the known biological targets or activities associated with this compound, and what in vitro assays are typically employed?

Basic Question

Pyrimidine derivatives often target enzymes involved in nucleotide metabolism or DNA synthesis.

- Potential Targets :

- Assays :

How should researchers address discrepancies in reported biological activity data for structurally similar pyrimidine derivatives?

Advanced Question

- Comparative Structural Analysis : Use LC-MS or HRMS to confirm compound identity and rule out impurities (e.g., regioisomers from synthetic steps) .

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, serum concentration) to minimize variability .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., and ) to identify trends in substituent effects (e.g., chloro vs. methyl groups on antibacterial activity) .

What strategies improve the aqueous solubility of pyrimidine-based hydrochloride salts for in vivo studies?

Advanced Question

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .

- Prodrug Design : Introduce phosphate or amino acid esters at the carbamimidothioate group, which hydrolyze in vivo to release the active compound .

- Particle Size Reduction : Nano-milling or liposomal encapsulation to increase surface area and dissolution rates .

How do researchers assess the environmental stability and degradation pathways of this compound?

Advanced Question

- Hydrolytic Stability : Conduct accelerated degradation studies at varying pH (1–13) and analyze products via LC-MS. Pyrimidine rings are prone to hydrolysis under alkaline conditions, forming urea derivatives .

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproducts like sulfonic acids or fragmented amines .

- Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition tests to evaluate environmental risks .

What analytical methods are recommended for quantifying this compound in biological matrices?

Basic Question

- HPLC-UV/FLD : Use C18 columns with mobile phases (acetonitrile/0.1% formic acid) for separation. Detection at λ = 260–280 nm (pyrimidine absorbance) .

- LC-MS/MS : Employ MRM (multiple reaction monitoring) for high sensitivity. Fragment ions at m/z 154 (pyrimidine core) and 76 (carbamimidothioate) are diagnostic .

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (HLB cartridges) to reduce matrix interference .

How can regioselectivity challenges during synthesis be mitigated?

Advanced Question

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups in the pyrimidine core with Boc or Fmoc) to direct substitution to the 5-position .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrophilic/nucleophilic sites and optimize reaction pathways .

- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise functionalization .

What are the key stability-indicating parameters for this compound under various storage conditions?

Basic Question

- Long-Term Storage : Store at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Hydrochloride salts are hygroscopic and degrade via hydrolysis .

- Stability Indicators :

How do structural modifications (e.g., halogenation) influence the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.